N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE
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Overview
Description
N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzhydryl group with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to facilitate the reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide: Differing in the presence of a thiazole ring instead of a furan ring.
N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide: Differing in the presence of a fluorophenylsulfonyl group instead of a furan ring.
Properties
IUPAC Name |
N-benzhydryl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-23(24-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17)27-14-18(15-27)22-25-21(26-30-22)19-12-7-13-29-19/h1-13,18,20H,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBYEZIRSUCIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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